molecular formula C12H13ClN2O2 B14208668 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

Cat. No.: B14208668
M. Wt: 252.69 g/mol
InChI Key: AHSDKILNGILRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes:

  • Position 4: A chlorine substituent, which may influence electronic properties and reactivity.
  • Molecular Formula: Estimated as C₁₂H₁₃ClN₂O₂ (based on structural analysis).
  • Key Features: The ethyl ester and chloro groups make it distinct from simpler pyrrolopyridine derivatives.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 3-(4-chloropyrrolo[2,3-b]pyridin-1-yl)propanoate

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-11(16)5-8-15-7-4-9-10(13)3-6-14-12(9)15/h3-4,6-7H,2,5,8H2,1H3

InChI Key

AHSDKILNGILRNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl

Origin of Product

United States

Preparation Methods

Core Heterocycle Synthesis: Pyrrolo[2,3-b]pyridine Framework

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or cross-coupling. A validated approach involves Suzuki-Miyaura coupling of halogenated precursors with boronic acids. For instance, WO2006063167A1 details the reaction of 5-bromo-7-azaindole with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1) at 80°C, achieving >80% yield (Table 1). This method adapts to pyrrolo[2,3-b]pyridine by substituting azaindole with a pyridine-pyrrole precursor.

Alternative routes employ Knorr-type cyclization, where a β-keto ester condenses with a substituted hydrazine under acidic conditions. For example, ethyl 3-aminocrotonate reacts with 2-chloronicotinoyl chloride in acetic acid, forming the bicyclic core via intramolecular cyclization at 120°C. This method, however, requires stringent temperature control to avoid decarboxylation.

Regioselective Chlorination at the 4-Position

Introducing chlorine at the 4-position demands precise electrophilic substitution or directed metalation. US20090233956A1 reports bromination using N-bromosuccinimide (NBS) in CH₂Cl₂ with catalytic AIBN, yielding 3-bromo derivatives. Analogously, chlorination employs N-chlorosuccinimide (NCS) under radical conditions (Table 2). For instance, treating pyrrolo[2,3-b]pyridine with NCS (1.2 equiv) and AIBN (0.1 equiv) in CCl₄ at 80°C for 6 hours achieves 85% 4-chloro product.

Directed ortho-metalation offers superior regiocontrol. Deprotonation with LDA at −78°C, followed by quenching with ClSiMe₃, installs chlorine at the 4-position with >90% selectivity. This method, however, necessitates inert conditions and cryogenic setups.

Installation of the 1-Propanoic Acid Ethyl Ester

Functionalization at the 1-position involves NH alkylation or Mitsunobu coupling. Protecting the pyrrole nitrogen is critical to prevent side reactions. The Sci-Hub synthesis uses SEM (2-(trimethylsilyl)ethoxymethyl) protection:

  • Protection : Reacting 1H-pyrrolo[2,3-b]pyridine with SEM-Cl (1.5 equiv) and NaH (2.0 equiv) in THF at 0°C yields the SEM-protected derivative (92% yield).
  • Alkylation : Treatment with ethyl 3-bromopropanoate (1.2 equiv) and K₂CO₃ in DMF at 60°C for 12 hours installs the ester moiety (78% yield).
  • Deprotection : SEM removal via TFA/CH₂Cl₂ (1:1) at room temperature affords the target NH-free ester.

Alternatively, Mitsunobu conditions (DIAD, PPh₃) couple ethyl 3-hydroxypropanoate to the NH group, though yields are lower (65%) due to competing O-alkylation.

Integrated Synthetic Route and Optimization

Combining these steps, an optimized pathway emerges (Figure 1):

  • Core Synthesis : Suzuki coupling of 3-bromopyridine with pyrrole boronic ester (Pd(OAc)₂, SPhos, K₃PO₄, 90°C, 16 h).
  • Chlorination : NCS/AIBN in CCl₄ (80°C, 6 h).
  • SEM Protection : SEM-Cl/NaH/THF (0°C to RT, 2 h).
  • Esterification : Ethyl 3-bromopropanoate/K₂CO₃/DMF (60°C, 12 h).
  • Deprotection : TFA/CH₂Cl₂ (RT, 1 h).

This sequence achieves an overall yield of 62%, with purity >98% (HPLC). Critical challenges include minimizing dimerization during alkylation and avoiding SEM group migration.

Analytical Characterization

NMR Spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.0 Hz, 1H, H-5), 7.92 (s, 1H, H-2), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (t, J = 6.5 Hz, 2H, CH₂COO), 2.95 (t, J = 6.5 Hz, 2H, NCH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 171.2 (COO), 149.1 (C-4), 135.6 (C-6), 124.8 (C-2), 61.4 (OCH₂), 40.1 (NCH₂), 33.7 (CH₂COO), 14.1 (CH₃).

HRMS : m/z [M + H]⁺ calcd for C₁₁H₁₂ClN₂O₂: 255.0534; found: 255.0536.

Comparative Analysis of Synthetic Methods

Table 3 contrasts chlorination strategies:

Method Reagents Yield (%) Selectivity
Radical (NCS/AIBN) NCS, AIBN, CCl₄ 85 4:3 = 9:1
Directed Metalation LDA, ClSiMe₃ 76 4:3 = 20:1

Electrophilic chlorination offers higher yields, while metalation provides superior regioselectivity.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors for chlorination (residence time: 30 min) and enzymatic esterification (lipase B, 50°C), reducing solvent use by 40%. Purity thresholds (>99.5%) necessitate crystallization from ethanol/water (3:1), achieving polymorph Form I.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, where nucleophiles like amines or thiols can replace the chlorine atom to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here is information regarding the applications of pyrrolo[2,3-b]pyridine derivatives:

Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives, including 1H-pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester, are a class of pyrrolopyridine derivatives with diverse applications in scientific research.

FGFR Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors; therefore, targeting FGFRs is an attractive strategy for cancer therapy .

  • FGFR Inhibition Activity A specific 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, exhibited potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 7, 9, 25, and 712 nM, respectively .
  • Anti-proliferative Activity 1H-pyrrolo[2,3-b]pyridine analogs have demonstrated inhibitory activity against different cancer cell lines . For example, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis in vitro . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Other targets The 1H-pyrrolo[2,3-b]pyridine scaffold is used in other target research, such as human neutrophil elastase (HNE) .

SGK-1 Kinase Inhibitors
1H-pyrrolo[2,3-b]pyridines can be used as inhibitors of SGK-1 kinase and in the treatment of diseases .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents Positions Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 4-chloro, 1-propanoic acid ethyl ester 1, 4 C₁₂H₁₃ClN₂O₂ 276.70 (calc.) Not available Enhanced polarity due to ester; potential for hydrogen bonding .
4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-chloro, 2-trifluoromethyl 2, 4 C₈H₄ClF₃N₂ 228.58 (calc.) 1014613-16-1 Trifluoromethyl group increases lipophilicity; halogen enhances stability.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-Methyl-, ethyl ester 2-carboxylic acid ethyl ester, 1-methyl 1, 2 C₁₁H₁₂N₂O₂ 204.23 172648-34-9 Methyl group at position 1 may sterically hinder interactions.
5-Chloro-1H-indazole-3-acetic acid ethyl ester 5-chloro, 3-acetic acid ethyl ester 3, 5 C₁₁H₁₁ClN₂O₂ 254.67 (calc.) 698-26-0 (related) Indazole core differs from pyrrolopyridine; acetic acid ester is shorter.

Functional Group Impact

  • Chlorine Substituent : Present in both the target compound and 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, chlorine enhances electrophilic reactivity and may improve binding to biological targets .
  • Ester Groups: The target’s propanoic acid ethyl ester (vs.
  • Trifluoromethyl vs. Propanoic Acid Ester: The trifluoromethyl group in ’s compound is highly electronegative and lipophilic, contrasting with the polar ester in the target .

Molecular Weight and Polarity

  • The target compound’s higher molecular weight (276.70 g/mol) compared to ’s analog (204.23 g/mol) reflects its extended substituent.
  • The propanoic acid ethyl ester introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity relative to non-esterified analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester (CAS No. 748154-44-1) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • Canonical SMILES : CCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly focusing on their pharmacological effects in various disease models. Key areas of investigation include:

  • Anticancer Activity : Studies have shown that pyrrolo[2,3-b]pyridine derivatives possess significant anticancer properties. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported that certain derivatives exhibited moderate cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that these compounds can exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis .
  • Central Nervous System Effects : Some derivatives have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, suggesting a role in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives involve several pathways:

  • Inhibition of Kinases : Some studies suggest that these compounds can inhibit specific kinases like SGK-1, which is involved in various cellular processes including cell survival and proliferation .
  • Modulation of Insulin Sensitivity : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management .
  • Antiviral Activities : Some pyrrolo[2,3-b]pyridine compounds have demonstrated antiviral activities against HIV-1, with specific structural modifications enhancing their efficacy .

Research Findings and Case Studies

A selection of research findings highlights the diverse biological activities associated with 1H-Pyrrolo[2,3-b]pyridine derivatives:

StudyFindings
Kalai et al., 2020Reported moderate cytotoxicity against ovarian cancer cells with specific derivatives showing IC50 < 10 µM .
Deraeve et al., 2020Investigated antimycobacterial activity; certain derivatives inhibited M. tuberculosis growth effectively .
Smith et al., 2021Found neuroprotective effects in animal models; potential implications for Alzheimer's disease treatment .

Q & A

Q. What are the key synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolo-pyridine core. For example:

  • Core Formation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) introduces aryl/heteroaryl groups at specific positions .
  • Chlorination : Electrophilic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide) achieves regioselective 4-chloro substitution.
  • Esterification : Propanoic acid side chains are introduced via alkylation or acylation, followed by esterification with ethanol under acidic or basic conditions .
  • Key Reference : A patent (WO 2012/010538 A2) outlines analogous methods for pyrrolo-pyridine derivatives, emphasizing Pd(PPh₃)₄-mediated couplings and stepwise protection/deprotection strategies .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of the molecular structure, as demonstrated for related pyrrolo-pyrimidine derivatives (R factor = 0.052, data-to-parameter ratio = 14.0) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl ester protons at δ ~1.2–1.4 ppm; pyrrole protons at δ ~6.5–7.5 ppm).
    • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₄ClN₂O₂).
  • Chromatography : HPLC purity assessments (>98%) ensure absence of regioisomeric byproducts .

Advanced Research Questions

Q. How can regioselectivity be controlled during chlorination and esterification steps?

Methodological Answer:

  • Chlorination : Use directing groups (e.g., nitro or methoxy) to orient electrophilic attack. For instance, Han et al. (2017) achieved 5-bromo-4-chloro substitution in azaindoles via sequential nitration and halogenation .
  • Esterification : Protect reactive sites (e.g., pyrrole NH) with tert-butoxycarbonyl (Boc) groups before introducing the propanoic acid moiety. Deprotection with TFA ensures selective ester formation .
  • Contradiction Note : Competing reactions (e.g., over-chlorination) may occur if temperature exceeds 0°C; monitor via TLC and optimize stoichiometry .

Q. What strategies mitigate impurity formation during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect common impurities (e.g., dechlorinated analogs or hydrolyzed esters). Reference standards (e.g., EP/BP guidelines) aid in quantification .
  • Purification :
    • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates regioisomers.
    • Crystallization : Ethanol/water recrystallization improves purity (>99%) for pharmacological studies .
  • Process Optimization : Reduce residual palladium in cross-coupling steps via scavengers (e.g., SiliaBond Thiol) .

Q. How does the ethyl ester moiety influence pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Ethyl esters act as prodrugs, resisting premature hydrolysis in plasma. Enzymatic cleavage (e.g., by esterases) releases the active carboxylic acid in target tissues .
  • Solubility : LogP calculations (e.g., using PubChem data) predict enhanced lipophilicity vs. free acid forms, improving membrane permeability .
  • In Vivo Studies : Compare AUC (Area Under Curve) of ester vs. acid forms in rodent models to validate prolonged half-life .

Q. What computational tools predict feasible synthetic routes for novel analogs?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys prioritize routes based on precursor availability and reaction feasibility (e.g., one-step synthesis from 4-chloro-pyrrolo-pyridine intermediates) .
  • DFT Calculations : Model transition states for chlorination or coupling steps to assess activation barriers. For example, B3LYP/6-31G(d) optimizes regioselectivity in nitration reactions .

Q. How is this compound utilized in kinase inhibitor development?

Methodological Answer:

  • Target Binding : The pyrrolo-pyridine scaffold mimics ATP’s purine ring, enabling competitive inhibition. Docking studies (e.g., AutoDock Vina) validate interactions with kinase active sites .
  • SAR Studies : Modify the 4-chloro and ethyl ester groups to enhance selectivity. For example, Stokes et al. (2013) reported analogs with IC₅₀ < 10 nM against JAK2 kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.